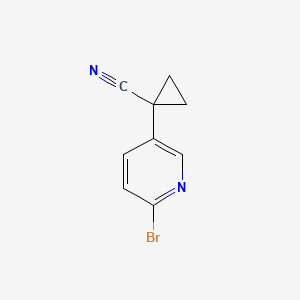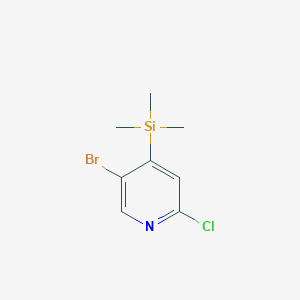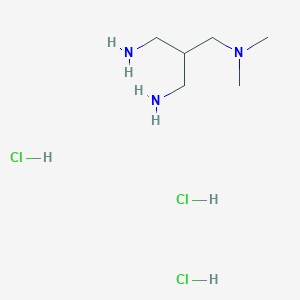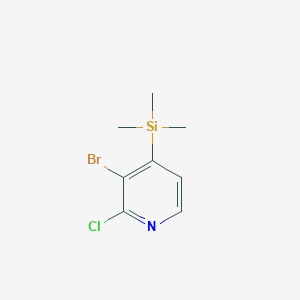
Crotamin
Übersicht
Beschreibung
A 42 amino-acids peptide with 3 disulfide bridges , purified from the venom of the South American rattlesnake Crotalus durissus terrificus
As a potassium channel inhibitor, Crotamine selectively inhibits Kv1.1/KCNA1, Kv1.2/KCNA2 and Kv1.3/KCNA3 channels with an IC50 of 369, 386 and 287 nM respectively. Crotamine is also a fast cell-penetrating peptide (CPP) with high specificity for actively proliferating cells. To enter the cell, it interacts with the chains of heparan sulfate membrane proteoglycan (HSPG), and is then endocytosed in vesicles which are transported into the cell with the help of clathrin. Inside the cell, crotamine accumulates in lysosomal vesicles causing their disruption at high concentrations. Crotamine shows antibacterial activity against E. coli and B. subtilis, and antifungal activity against Candida spp., Trichosporon spp. and C. neoformans. It kills bacteria through membrane permeabilization.
Venoms from snakes of the subfamily Crotalinae or pit vipers, found mostly in the Americas. They include the rattlesnake, cottonmouth, fer-de-lance, bushmaster, and American copperhead. Their venoms contain nontoxic proteins, cardio-, hemo-, cyto-, and neurotoxins, and many enzymes, especially phospholipases A. Many of the toxins have been characterized.
Wissenschaftliche Forschungsanwendungen
Zell-penetrierendes Peptid für die Wirkstoffzufuhr
Crotamin hat die einzigartige Fähigkeit, biologische Membranen zu durchqueren und in stark proliferierende Zellen einzudringen . Diese Eigenschaft macht es zu einem vielversprechenden Kandidaten als zell-penetrierendes Peptid (CPP) für Wirkstoffzufuhrsysteme. Es kann den Transport von therapeutischen Molekülen, einschließlich Nukleinsäuren, über Zellmembranen erleichtern und Zellen ansteuern, die ein schnelles Wachstum aufweisen, wie z. B. Krebszellen.
Krebstherapie und -diagnostik
Die zytotoxische Aktivität von this compound gegen Krebszellen ist signifikant, da es das Wachstum bestimmter Tumoren in vivo stoppen kann . Seine selektive Affinität für aktiv proliferierende Zellen positioniert es als ein potenzielles theranostisches Mittel für die Krebsbehandlung. Die Entwicklung synthetischer Analoga von this compound hat ähnliche Aktivitäten wie das native Peptid gezeigt, darunter die Hemmung des Tumorwachstums und eine erhöhte Überlebensrate in Mausmodellen .
Gen-Transfektionsvektor
Crotamins Fähigkeit, Nukleinsäuren in Zellen zu transportieren, deutet auf seine Verwendung als Transfektionsvektor hin . Es kann verwendet werden, um genetisches Material in eukaryotische Zellen einzuschleusen, was ein entscheidender Schritt bei der Gentherapie und der genetischen Forschung ist. Die Interaktion des Peptids mit Nukleinsäuren, ohne dass eine kovalente Bindungsbildung erforderlich ist, verstärkt sein Potenzial als nicht-viraler Vektor für die Genübertragung .
Antimikrobielles Mittel
This compound zeigt antimikrobielle Eigenschaften mit bemerkenswerter Aktivität gegen einige Hefen und Pilze . Diese Anwendung ist besonders relevant bei der Entwicklung neuer antimikrobieller Medikamente, die dazu beitragen könnten, das wachsende Problem der Antibiotikaresistenz zu lösen.
Antiparasitäre Aktivität
Die Verbindung wurde als antiparasitär wirksam befunden, einschließlich antimalarieller und anthelmintischer Aktivitäten . Diese Eigenschaften könnten zur Entwicklung neuartiger Behandlungen für parasitäre Infektionen führen, die in vielen Teilen der Welt nach wie vor ein bedeutendes Gesundheitsproblem darstellen.
Zentralnervensystem (ZNS)-Effekte
This compound beeinflusst auch das ZNS, obwohl die spezifischen Mechanismen und potenziellen Anwendungen in diesem Bereich noch untersucht werden . Das Verständnis seiner Wirkung auf das ZNS könnte neue Wege zur Behandlung neurologischer Erkrankungen oder zur Modulation der neuronalen Aktivität eröffnen.
Wirkmechanismus
Target of Action
Crotamin, also known as Crotamine, primarily targets the sodium channels on cell membranes . It also shows affinity for intracellular compartments , particularly the nucleus and lysosomes . The compound’s action on these targets plays a significant role in its biological effects.
Mode of Action
This compound acts as an antiparasitic agent that is toxic to the scabies mite . It also relieves itching by producing what is called a counter-irritation . As this compound evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .
Pharmacokinetics
After topical application, this compound is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . These properties influence the compound’s bioavailability and its overall effect on the body.
Result of Action
The primary result of this compound’s action is the eradication of scabies and the relief of pruritus, or itching . By acting as a counter-irritant and producing a cooling effect, this compound helps to alleviate the discomfort associated with these conditions .
Biochemische Analyse
Biochemical Properties
Crotamin plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and nucleic acids. One of the key interactions is with cell membrane components, where this compound binds to proteoglycans on the cell surface, facilitating its internalization. Additionally, this compound has been shown to interact with nucleic acids, enabling it to transport DNA into eukaryotic cells . This interaction is particularly significant for its potential use as a transfection agent in gene therapy.
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has a high affinity for actively proliferating cells, such as tumor cells, where it exhibits cytotoxic activity . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, this compound’s ability to penetrate cell membranes allows it to modulate intracellular processes, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cell membrane sodium channels, altering their function and leading to cellular depolarization . This interaction is crucial for its myotoxic effects, where this compound penetrates muscle cells and promotes necrosis. Furthermore, this compound’s ability to bind and transport nucleic acids is facilitated by its positively charged residues, which interact with the negatively charged phosphate backbone of DNA . This property makes this compound an effective carrier for gene delivery applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. This compound exhibits stability under physiological conditions, maintaining its structure and function over extended periods . It is subject to degradation by proteolytic enzymes, which can impact its long-term efficacy. Studies have shown that this compound’s cytotoxic effects on tumor cells are sustained over time, with prolonged exposure leading to increased cell death . These findings highlight the potential for this compound to be used in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild myotoxicity, characterized by muscle weakness and hind limb paralysis . As the dosage increases, the severity of these effects escalates, with high doses leading to significant muscle necrosis and systemic toxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interactions with cellular components. It interacts with enzymes involved in cellular metabolism, such as proteases that degrade this compound into smaller peptides . Additionally, this compound’s ability to modulate mitochondrial function impacts metabolic flux, leading to alterations in energy production and cellular respiration . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its cell-penetrating properties enable it to traverse cellular membranes and accumulate in intracellular compartments . This compound has been shown to localize in the nucleus and lysosomes, where it exerts its biological effects . This distribution pattern is crucial for its function as a therapeutic agent, as it allows this compound to target specific cellular compartments and modulate their activity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound is directed to specific compartments within the cell, such as the nucleus and lysosomes, through targeting signals and post-translational modifications . These modifications facilitate this compound’s interaction with intracellular membranes and its accumulation in target organelles. The precise localization of this compound within cells is essential for its therapeutic efficacy, as it ensures that the peptide reaches its intended site of action and exerts its biological effects.
Eigenschaften
IUPAC Name |
3-[(1R,2aS,4S,5aS,8aS,10S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,43R,46S,49S,52S,55S,58S,61R,66R,69S,72S,75S,84S,87R,90S,96S,99S)-66-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-15a-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-5a,34,58,72,75,99-hexakis(4-aminobutyl)-28,90-dibenzyl-8a-[(2S)-butan-2-yl]-46,52-bis(3-carbamimidamidopropyl)-25,40-bis(carboxymethyl)-19,22-bis(hydroxymethyl)-69,84-bis(1H-imidazol-5-ylmethyl)-49,55-bis(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-37-(2-methylsulfanylethyl)-a,2,3a,5,6a,9a,11,17,17a,20,23,26,29,32,35,38,41,44,47,50,53,56,59,67,70,73,76,79,82,85,88,91,97-tritriacontaoxo-12a,13a,19a,20a,63,64-hexathia-1a,3,4a,6,7a,10a,12,16a,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,68,71,74,77,80,83,86,89,92,98-tritriacontazahexacyclo[59.49.7.443,87.06,10.012,16.092,96]henicosahectan-2a-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H326N64O54S7/c1-6-117(4)175-209(329)274-162-113-339-335-109-158(202(322)253-136(53-22-31-76-220)184(304)248-132(49-18-27-72-216)178(298)238-103-170(287)245-154(105-279)180(300)240-104-174(294)295)273-206(326)161-112-338-336-110-159(270-190(310)142(66-68-166(225)283)255-182(302)134(51-20-29-74-218)246-176(296)128(224)87-120-62-64-125(282)65-63-120)203(323)262-149(93-124-99-231-115-242-124)196(316)251-135(52-21-30-75-219)183(303)247-131(48-17-26-71-215)177(297)237-100-167(284)236-101-168(285)244-148(92-123-98-230-114-241-123)195(315)271-160(204(324)266-153(89-119-42-11-8-12-43-119)211(331)276-82-37-59-163(276)207(327)258-138(55-24-33-78-222)185(305)256-143(67-69-171(288)289)189(309)249-139(192(312)275-175)56-25-34-79-223)111-337-334-108-157(201(321)254-141(58-36-81-233-214(228)229)187(307)261-147(91-122-97-235-130-47-16-14-45-127(122)130)194(314)252-140(57-35-80-232-213(226)227)186(306)260-146(90-121-96-234-129-46-15-13-44-126(121)129)193(313)250-137(188(308)269-161)54-23-32-77-221)272-198(318)151(95-173(292)293)263-191(311)144(70-85-333-5)257-181(301)133(50-19-28-73-217)243-169(286)102-239-179(299)145(88-118-40-9-7-10-41-118)259-197(317)150(94-172(290)291)264-199(319)155(106-280)267-200(320)156(107-281)268-208(328)164-60-38-83-277(164)212(332)165-61-39-84-278(165)210(330)152(86-116(2)3)265-205(162)325/h7-16,40-47,62-65,96-99,114-117,128,131-165,175,234-235,279-282H,6,17-39,48-61,66-95,100-113,215-224H2,1-5H3,(H2,225,283)(H,230,241)(H,231,242)(H,236,284)(H,237,297)(H,238,298)(H,239,299)(H,240,300)(H,243,286)(H,244,285)(H,245,287)(H,246,296)(H,247,303)(H,248,304)(H,249,309)(H,250,313)(H,251,316)(H,252,314)(H,253,322)(H,254,321)(H,255,302)(H,256,305)(H,257,301)(H,258,327)(H,259,317)(H,260,306)(H,261,307)(H,262,323)(H,263,311)(H,264,319)(H,265,325)(H,266,324)(H,267,320)(H,268,328)(H,269,308)(H,270,310)(H,271,315)(H,272,318)(H,273,326)(H,274,329)(H,275,312)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,226,227,232)(H4,228,229,233)/t117-,128-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,175-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQQQGFYPMQLH-WFQFKEFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@@H](NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H326N64O54S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4884 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58740-15-1 | |
| Record name | Crotamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058740151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3-hydroxy-4-{4-[(3-methoxy-2-methylpropoxy)methyl]phenyl}-5-[(triphenylmethoxy)methyl]piperidine-1-carboxylate](/img/structure/B1515187.png)


![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)



![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)

![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)



